Biotinylated-D-lysine TFA
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Overview
Description
Biotinylated-D-lysine trifluoroacetate is a conjugate of L-biotin and D-lysine, where the carboxylate of L-biotin is coupled with the ε-amine of D-lysine via a secondary amide bond . This compound is an isomer of the neuroanatomical tracer Biocytin . It is widely used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotinylated-D-lysine trifluoroacetate is synthesized by conjugating L-biotin with D-lysine. The carboxylate group of L-biotin is coupled with the ε-amine of D-lysine via a secondary amide bond . This reaction typically involves the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
The industrial production of Biotinylated-D-lysine trifluoroacetate involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and deprotection steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Biotinylated-D-lysine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biotinylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Biotinylated-D-lysine trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Utilized in the study of bacterial peptidoglycan assembly and as a tool for biotinylation of proteins
Industry: Applied in the production of biotinylated compounds for various industrial applications
Mechanism of Action
Biotinylated-D-lysine trifluoroacetate exerts its effects by conjugating a biotin handle into bacterial peptidoglycan. This process involves the penicillin-binding protein PBP4 of Staphylococcus aureus, which uses the compound to biotinylate Lipid I and Lipid II . This facilitates assays to measure low-abundance pools of cellular lipid-linked peptidoglycan precursors .
Comparison with Similar Compounds
Similar Compounds
Biocytin: An isomer of Biotinylated-D-lysine trifluoroacetate, used as a neuroanatomical tracer.
Biotinylated-L-lysine: Similar to Biotinylated-D-lysine trifluoroacetate but uses L-lysine instead of D-lysine.
Uniqueness
Biotinylated-D-lysine trifluoroacetate is unique due to its specific conjugation of L-biotin with D-lysine, which provides distinct properties and applications compared to its isomers and other biotinylated compounds .
Properties
Molecular Formula |
C18H29F3N4O6S |
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Molecular Weight |
486.5 g/mol |
IUPAC Name |
(2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H28N4O4S.C2HF3O2/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14;3-2(4,5)1(6)7/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24);(H,6,7)/t10-,11-,12-,14-;/m1./s1 |
InChI Key |
ICPIMQLAGIDGFB-XSCHNBKYSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)N)NC(=O)N2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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